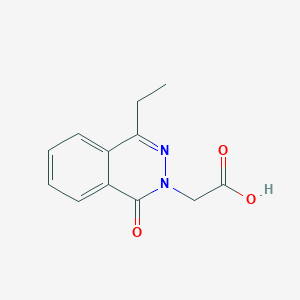

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid is an organic compound that belongs to the class of phthalazinone derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid typically involves the reaction of phthalic anhydride with ethylamine to form an intermediate, which is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like crystallization and purification to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride

Biologische Aktivität

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid is a derivative of phthalazine, a compound known for its diverse biological activities, including anti-cancer, anti-diabetic, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3, with a molecular weight of 232.24 g/mol. The compound features a phthalazinone core substituted with an ethyl group and an acetic acid moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly HCT-116 cells. The mechanism involves the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis and growth.

Key Findings:

- Cytotoxicity : The compound showed IC50 values comparable to established chemotherapeutics, indicating strong anti-proliferative effects.

- Apoptosis Induction : Treatment with this derivative resulted in a notable increase in apoptotic cell death, suggesting it triggers intrinsic apoptotic pathways in cancer cells .

Antimicrobial Activity

Phthalazine derivatives have also been investigated for their antimicrobial properties. Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition Zone: 15 mm | |

| Escherichia coli | Inhibition Zone: 12 mm | |

| Candida albicans | Inhibition Zone: 11 mm |

The biological activity of this compound can be attributed to several mechanisms:

- VEGFR2 Inhibition : By binding to VEGFR2, the compound prevents the activation of downstream signaling pathways that promote tumor growth and metastasis.

- Induction of Apoptosis : The compound activates caspases and other apoptotic markers, leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or function is believed to be a primary action point for its antimicrobial effects.

Case Studies

Several studies have reported on the synthesis and biological evaluation of phthalazine derivatives, including this compound:

- Study on Cytotoxicity : A recent investigation synthesized various phthalazine derivatives and evaluated their cytotoxic effects against HCT-116 cells. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of commonly used chemotherapeutics like sorafenib .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of phthalazine derivatives, revealing that this compound had promising activity against several pathogenic strains .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Research indicates that phthalazine derivatives exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. For instance, compounds similar to (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid have been studied for their ability to inhibit specific enzymes associated with cancer progression. A study showed that certain phthalazine derivatives could effectively target cancer cells while sparing normal cells, indicating a potential therapeutic window for drug development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various reactions, such as Michael additions and cycloadditions, makes it valuable for constructing heterocyclic compounds .

| Reaction Type | Description | Example Compounds |

|---|---|---|

| Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyls | Various heterocycles |

| Cycloaddition | Formation of cyclic compounds | Cinnolines and related structures |

| Substitution Reactions | Modifications of functional groups | Diverse bioactive scaffolds |

Case Study 1: Antitumor Activity

In a recent study, researchers synthesized a series of phthalazine derivatives, including this compound. They evaluated their antitumor activity against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at low micromolar concentrations, suggesting its potential as an anticancer agent .

Case Study 2: Green Synthesis Approaches

Another area of interest is the green synthesis of phthalazine derivatives. Researchers have explored environmentally friendly methods to synthesize this compound using renewable resources and minimizing waste. These approaches not only enhance the sustainability of chemical processes but also improve the overall yield and purity of the desired products .

Eigenschaften

IUPAC Name |

2-(4-ethyl-1-oxophthalazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-10-8-5-3-4-6-9(8)12(17)14(13-10)7-11(15)16/h3-6H,2,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXGZKRVENSZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.